molecular formula C15H11NO2 B11869886 2-phenylindolizine-5-carboxylic Acid

2-phenylindolizine-5-carboxylic Acid

Cat. No.: B11869886
M. Wt: 237.25 g/mol
InChI Key: IYMLMUDOSBHJOP-UHFFFAOYSA-N
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Description

2-Phenylindolizine-5-carboxylic Acid (CAS 143850-18-4) is a high-purity chemical compound with a molecular formula of C 15 H 11 NO 2 and a molecular weight of 237.25 g/mol . This molecule features an indolizine core, a privileged structure in medicinal chemistry known for its diverse biological activities, fused with a carboxylic acid functional group . The indolizine scaffold is a subject of continuous research interest due to its presence in compounds with a wide range of potential applications. The carboxylic acid moiety in this structure is a key functional group that can act as a metal-binding group (MBG), crucial for interacting with enzyme active sites, as seen in the development of inhibitors for targets like HIV-1 integrase and histone deacetylases (HDACs) . Furthermore, carboxylic acid derivatives are integral to the pharmacophore of various bioactive molecules, such as Keap1-Nrf2 protein-protein interaction inhibitors investigated for conditions like acute lung injury and diacylglycerol acyltransferase-1 (DGAT-1) inhibitors explored for metabolic diseases . Researchers can leverage this compound as a versatile building block for developing novel therapeutic agents or functional materials. Its structure allows for further derivatization, making it a valuable intermediate in synthetic and medicinal chemistry programs. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-phenylindolizine-5-carboxylic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H,(H,17,18)

InChI Key

IYMLMUDOSBHJOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Phenylindolizine 5 Carboxylic Acid and Its Derivatives

Strategies for Indolizine (B1195054) Ring System Construction

The formation of the indolizine ring is the critical step in the synthesis of 2-phenylindolizine-5-carboxylic acid and its derivatives. The main approaches involve building the five-membered ring onto a pre-existing pyridine (B92270) ring.

1,3-Dipolar Cycloaddition Reactions of Pyridinium (B92312) Ylides

One of the most powerful and widely utilized methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles. researchgate.netrsc.org This approach is valued for its efficiency and ability to introduce a wide range of substituents onto the indolizine core. researchgate.net

The generation of a pyridinium ylide in situ is the first step in this reaction sequence. This is typically achieved by treating a pyridinium salt with a base. researchgate.net These salts are often prepared by the reaction of a pyridine derivative with an α-halo ketone, such as phenacyl bromide. nih.govjbclinpharm.org The resulting ylide is a 1,3-dipole that can react with a dipolarophile, usually an electron-deficient alkene or alkyne, in a [3+2] cycloaddition reaction. rsc.orgresearchgate.net

The choice of the dipolarophile is crucial as it determines the substitution pattern on the newly formed five-membered ring. Electron-deficient ynamides, for instance, have been successfully used in 1,3-dipolar cycloadditions with stabilized pyridinium ylides to produce 2-aminoindolizines. acs.org Similarly, chalcones and other olefinic compounds can serve as dipolarophiles, leading to the formation of tetrahydroindolizines which can then be oxidized to the aromatic indolizine. researchgate.netrsc.org The use of an oxidant, such as tetrapyridinecobalt(II) dichromate (TPCD), can facilitate a one-step synthesis of aromatic indolizines from pyridinium ylides and alkenes. rsc.org

A variety of pyridinium salts can be employed, allowing for the synthesis of a diverse range of indolizine derivatives. researchgate.net For example, N-phenacylpyridinium salts are particularly reactive due to the stabilizing effect of the carbonyl group on the ylide intermediate. researchgate.net

Reactant 1 (Ylide Precursor)Reactant 2 (Dipolarophile)Key ConditionsProduct Type
Pyridinium SaltElectron-Deficient YnamideBase2-Aminoindolizine acs.org
Pyridinium SaltChalcone (B49325)Oxidant (e.g., CrO3/Et3N)3-Acetyl-2-phenyl-indolizine researchgate.net
Pyridinium SaltOlefinic DipolarophileOxidant (TPCD)Aromatic Indolizine rsc.org
N-phenacylpyridinium SaltVarious DipolarophilesBaseFunctionalized Indolizine researchgate.net

The 1,3-dipolar cycloaddition reaction is known for its high degree of regioselectivity and stereochemical control, which are critical for the synthesis of complex molecules. acs.orgnih.gov The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the pyridinium ylide and the dipolarophile. In many cases, the reaction proceeds to give a single regioisomer. researchgate.net

Stereochemical control is also a key feature of this reaction. The cycloaddition is a concerted process, meaning that the stereochemistry of the dipolarophile is transferred to the product. For example, the reaction of pyridinium ylides with cis-olefins often results in the endo-cycloadduct with high stereospecificity. researchgate.net The stereochemical outcome can be influenced by the nature of the ylide, the dipolarophile, and the reaction conditions. researchgate.net Asymmetric versions of the 1,3-dipolar cycloaddition have been developed using chiral catalysts to produce enantiomerically enriched pyrrolidines and related structures. acs.orgnih.govrsc.org These methods allow for the creation of multiple stereocenters in a single step with a high degree of control. acs.orgnih.gov

Recent studies have demonstrated highly stereoselective dearomative [3+2] cycloadditions of cyclic pyridinium ylides to access spiro-indolizidine scaffolds, highlighting the potential for creating complex three-dimensional structures. rsc.org

Transition Metal-Catalyzed Annulation and Cyclization Approaches

In addition to cycloaddition reactions, transition metal-catalyzed methods have emerged as powerful tools for the synthesis of indolizines. These methods often involve C-H activation and coupling reactions, providing alternative and complementary routes to these important heterocyclic compounds.

Palladium-catalyzed C-H activation has become a significant strategy in organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. nih.govresearchgate.netnih.gov This approach has been applied to the synthesis of indolizines, often involving the coupling of a pyridine derivative with an alkyne or other coupling partner. scilit.com

The general mechanism for these reactions often involves the coordination of the palladium catalyst to the pyridine nitrogen, which directs the C-H activation at the ortho position of a substituent, such as a phenyl group in 2-phenylpyridine. nih.govresearchgate.net This is followed by oxidative addition, migratory insertion, and reductive elimination steps to form the final product and regenerate the palladium catalyst. nih.govorganic-chemistry.org These reactions can be highly regioselective and offer a way to construct the indolizine ring system with good functional group tolerance. researchgate.net

CatalystReactantsKey Features
Palladium(II) Acetate2-Phenylpyridine and various coupling partnersDirects C-H activation at the ortho position of the phenyl group. nih.govresearchgate.net
Palladium ComplexesIndolizinesEnables C-H functionalization to synthesize biindolizines. scilit.com

Copper-catalyzed reactions provide another avenue for the synthesis of indolizines. rsc.orgorganic-chemistry.org These reactions often proceed through radical oxidative annulation mechanisms. nih.govresearchgate.net For example, a general method for the synthesis of substituted indolizines involves the copper(II) acetate-promoted oxidative [3+2] annulation of α-fluoronitroalkenes with in situ generated pyridinium ylides. nih.govresearchgate.net This method is applicable to a range of both electron-rich and electron-deficient nitroalkenes and various pyridinium salts. nih.govresearchgate.net

Another approach involves the iodine-catalyzed radical oxidative annulation of 2-pyridinyl-β-esters with alkenes, which provides a direct route to indolizine structures. acs.org These copper- and iodine-mediated reactions offer mild and efficient alternatives for the construction of the indolizine ring system.

Catalyst/MediatorReactantsMechanismProduct Type
Copper(II) Acetateα-Fluoronitroalkenes and Pyridinium YlidesOxidative [3+2] AnnulationFunctionalized Indolizines nih.govresearchgate.net
Iodine2-Pyridinyl-β-esters and AlkenesRadical Oxidative AnnulationIndolizines acs.org
Copper Catalyst2-Alkylazaarenes and Terminal AlkenesOxidative Coupling-AnnulationIndolizines organic-chemistry.org
Copper Catalyst2-(Pyridin-2-yl)acetate and gem-DifluoroalkenesCoupling Cyclization with C-F bond cleavageSubstituted Indolizines rsc.org

Introduction of the 2-Phenyl Moiety

The phenyl group at the C-2 position is a defining feature of the target molecule. It can be incorporated either during the construction of the indolizine ring by using a phenyl-substituted precursor or after the ring has been formed via a cross-coupling reaction.

A straightforward method for introducing the 2-phenyl group is to use starting materials that already contain this moiety. The 1,3-dipolar cycloaddition is a classic example of this approach. In this reaction, a pyridinium ylide reacts with a dipolarophile. To form a 2-phenylindolizine (B189232), either the ylide or the dipolarophile can be substituted with a phenyl group.

For instance, the reaction between a pyridinium ylide and chalcone (1,3-diphenyl-2-propen-1-one), where the chalcone provides the phenyl group that will be at the 2-position of the resulting indolizine, is a well-established method. researchgate.net Similarly, pyridinium ylides can be generated from phenacyl bromides, where the phenacyl group already contains the phenyl substituent destined for the C-2 position of the indolizine core.

Alternatively, the phenyl group can be introduced onto a pre-formed indolizine ring using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are powerful methods for forming carbon-carbon bonds between sp2-hybridized centers.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like phenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. kashanu.ac.irresearchgate.net To synthesize 2-phenylindolizine, one would require a 2-haloindolizine (e.g., 2-bromo- or 2-iodoindolizine) to couple with phenylboronic acid. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the indolizine halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the 2-phenylindolizine.

The Stille coupling provides another avenue, reacting an organotin compound (such as tributyl(phenyl)stannane) with an organic halide, also catalyzed by palladium. organic-chemistry.orgresearchgate.netlibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. This method would also necessitate a 2-haloindolizine as the starting material.

Table 3: Cross-Coupling Reactions for Post-Cyclization Arylation

Reaction Name Indolizine Substrate Phenyl Source Catalyst System General Product
Suzuki-Miyaura Coupling 2-Haloindolizine Phenylboronic acid Pd catalyst, Base 2-Phenylindolizine

Introduction of the 5-Carboxylic Acid Moiety

The final key functional group to be introduced is the carboxylic acid at the C-5 position of the 2-phenylindolizine core. This is typically achieved through a regioselective process on the pre-formed substituted indolizine.

The most direct method for introducing a carboxylic acid group at the C-5 position of 2-phenylindolizine is through regioselective metallation followed by carboxylation. It has been demonstrated that 2-phenylindolizine can be selectively deprotonated at the C-5 position using a strong base such as n-butyllithium (n-BuLi). This process, known as directed ortho-metallation, is facilitated by the directing effect of the indolizine nitrogen atom and the electronic nature of the 2-phenyl substituent.

The resulting 5-lithio-2-phenylindolizine intermediate is a potent nucleophile. Quenching this organolithium species with carbon dioxide (CO2), either as a gas or as solid dry ice, leads to the formation of a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired this compound. The regioselectivity of this lithiation is high, making it an efficient method for accessing C-5 functionalized indolizines.

Table 4: Synthesis of this compound via Lithiation

Starting Material Reagents Intermediate Final Product

Incorporating Carboxylic Acid Functionalities via Ring-Opening Reactions

The introduction of a carboxylic acid group onto a heterocyclic scaffold via a ring-opening reaction is a strategic approach in organic synthesis. This method typically involves the cleavage of a C-C or C-heteroatom bond in a strained ring that is part of the substrate. For instance, the isomerization of 3-amido-2-phenyl azetidines to form 2-oxazolines proceeds through a ring-opening mechanism involving the cleavage of a C-N bond in the strained four-membered azetidine (B1206935) ring. mdpi.com This type of transformation, driven by the release of ring strain and facilitated by acid catalysts, demonstrates how a functional group can direct the regioselective cleavage of a ring to generate a new structure. mdpi.com

While specific examples detailing the synthesis of this compound through a ring-opening strategy are not extensively documented, the principle remains a viable synthetic consideration. A hypothetical pathway could involve the oxidative cleavage of a fused carbocyclic or heterocyclic ring at the 5,6-position of a suitable 2-phenylindolizine precursor to generate the desired carboxylic acid functionality. Such strategies are powerful tools in heterocyclic chemistry for introducing functional groups that might be otherwise difficult to install directly.

Hydrolysis and Saponification of Ester Precursors

A prevalent and reliable method for obtaining this compound is through the hydrolysis of its corresponding ester precursors, such as methyl or ethyl 2-phenylindolizine-5-carboxylate. This transformation is most commonly achieved via saponification, which is the base-catalyzed hydrolysis of an ester. masterorganicchemistry.comlibretexts.org

The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. organicchemistrytutor.com This forms a tetrahedral intermediate, which then collapses, expelling an alkoxide ion as the leaving group. masterorganicchemistry.comorganicchemistrytutor.com The resulting carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion in an irreversible acid-base reaction, which drives the entire process to completion. organicchemistrytutor.com An acidic workup is subsequently required to protonate the carboxylate salt and yield the final this compound. masterorganicchemistry.com This method is highly efficient and widely used due to its straightforward procedure and generally high yields. operachem.com

ParameterTypical ConditionsNotes
BaseSodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Lithium Hydroxide (LiOH)An excess of the base is typically used to ensure complete reaction. operachem.com
SolventMixtures of alcohol (Methanol, Ethanol) and waterAlcohol helps to solubilize the ester, while water dissolves the hydroxide base. operachem.com
TemperatureRoom temperature to refluxHeating is often employed to increase the reaction rate, especially for sterically hindered esters. operachem.com
WorkupAcidification with a strong acid (e.g., HCl)This step is crucial to protonate the carboxylate salt and isolate the neutral carboxylic acid. organicchemistrytutor.com

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The synthesis of this compound and its precursors can be made more sustainable by incorporating green chemistry principles, such as avoiding organic solvents, using alternative energy sources, and employing biocatalysts.

AdvantageDescription
Reduced WasteEliminates the need for purchasing, handling, and disposing of organic solvents.
Increased EfficiencyHigher concentration of reactants can lead to faster reaction rates and improved yields. mdpi.com
Energy SavingsAvoids the energy-intensive process of heating and refluxing large volumes of solvent. nih.gov
Simplified ProcessWorkup and purification are often simpler without the need to remove a solvent.

Alternative energy sources like microwave and ultrasound irradiation are powerful tools for promoting green chemical transformations by significantly reducing reaction times and energy consumption compared to conventional heating methods.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat rapidly and efficiently. This localized superheating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov This technique has been extensively applied to the synthesis of indolizine derivatives and other nitrogen-containing heterocycles. rsmraiganj.inresearchgate.net For example, the synthesis of 2-oxazolines from carboxylic acids and amino alcohols is efficiently achieved under open-vessel microwave irradiation at 170 °C. nih.gov

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. nih.gov Ultrasound-assisted synthesis has been successfully used for a wide variety of heterocyclic compounds, providing excellent yields, greater product purity, and simpler workups. nih.govsemanticscholar.org

TechniquePrincipleAdvantages in Heterocyclic Synthesis
Microwave IrradiationDirect heating of polar molecules via dielectric loss.Drastic reduction in reaction time; improved yields; enhanced reaction selectivity. nih.govrsmraiganj.in
Ultrasound IrradiationAcoustic cavitation creates localized high-energy zones.Shorter reaction times; lower operating temperatures; high purity products; simple workup. nih.gov

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions. ucl.ac.uk This approach offers a sustainable alternative to traditional chemical methods for synthesizing this compound.

One direct application is in the hydrolysis of an ester precursor. Lipases are enzymes that efficiently catalyze the hydrolysis of esters in aqueous media. operachem.com Using a lipase (B570770) for the saponification step would avoid the need for harsh basic conditions and organic co-solvents, operating instead at or near neutral pH and ambient temperature.

Furthermore, enzymes could potentially be used to form the carboxylic acid group itself. Oxidoreductases, such as laccases and alcohol oxidases, are capable of selectively oxidizing primary alcohols or aldehydes to carboxylic acids. nih.gov An enzymatic cascade could be envisioned where a 2-phenylindolizine bearing a hydroxymethyl or formyl group at the 5-position is converted to the desired carboxylic acid. nih.govresearchgate.net Such biocatalytic systems operate under mild conditions (aqueous buffer, room temperature) and exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for green pharmaceutical synthesis. ucl.ac.uk

Enzyme ClassPotential ApplicationAdvantages
Hydrolases (e.g., Lipases)Hydrolysis of a 2-phenylindolizine-5-carboxylate ester precursor. operachem.comMild pH and temperature; avoids harsh bases and organic solvents; high selectivity.
Oxidoreductases (e.g., Oxidases)Oxidation of a 5-methyl, 5-hydroxymethyl, or 5-formyl-2-phenylindolizine precursor.High specificity; operates in aqueous media under mild conditions; reduces byproduct formation. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Phenylindolizine 5 Carboxylic Acid

Reactivity of the Indolizine (B1195054) Core

The indolizine core's reactivity is characterized by the distinct behaviors of its two constituent rings. The five-membered ring is electron-rich and thus susceptible to electrophilic attack, while the six-membered ring is electron-deficient.

Electrophilic Aromatic Substitution Patterns at Pyrrole-Ring Positions (C-1, C-3)

The five-membered ring of the indolizine core is analogous to pyrrole (B145914) in its reactivity towards electrophiles. researchgate.net This π-excessive nature makes it prone to electrophilic aromatic substitution, with the substitution pattern being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. researchgate.net Generally, electrophilic attack occurs preferentially at the C-1 and C-3 positions due to the higher electron density at these sites. mdpi.com

In the case of 2-phenylindolizine (B189232), the phenyl group at C-2 can influence the regioselectivity of electrophilic substitution. For instance, nitration of 2-phenylindolizine under strongly acidic conditions (HNO₃/H₂SO₄) can lead to substitution on the phenyl ring, yielding 2-(4-nitrophenyl)indolizine. chim.itjbclinpharm.org However, under milder conditions, substitution on the indolizine core is favored. chim.it Friedel-Crafts acylation of 2-phenylindolizine can result in a mixture of 1,3-diacetyl-2-phenylindolizine and 2-p-acetylphenylindolizine, demonstrating the competition between substitution at the C-1/C-3 positions of the indolizine core and the para-position of the phenyl ring. jbclinpharm.org

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich pyrrole-like ring to form a resonance-stabilized cationic intermediate, known as a σ-complex or arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. libretexts.org The stability of the intermediate carbocation determines the preferred position of attack; for pyrrole and by extension, the indolizine five-membered ring, attack at the C-2 (or C-1/C-3 in indolizine) position leads to a more stable intermediate with more resonance structures compared to attack at the C-3 position. onlineorganicchemistrytutor.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Phenylindolizine Derivatives

Electrophile/ReactionConditionsMajor Product(s)Reference(s)
NitrationHNO₃/H₂SO₄2-(4-nitrophenyl)indolizine chim.itjbclinpharm.org
NitrationNitric acid only1,3-dinitro-2-phenylindolizine chim.it
Friedel-Crafts AcylationAcetyl chloride, CS₂1,3-diacetyl-2-phenylindolizine and 2-p-acetylphenylindolizine jbclinpharm.org

Nucleophilic Reactivity and Regioselective Deprotonation at C-5

While the five-membered ring is susceptible to electrophilic attack, the six-membered pyridine-like ring is electron-deficient and more prone to nucleophilic attack. However, direct nucleophilic substitution is generally difficult. A more common and synthetically useful transformation is the regioselective deprotonation (metalation) of the indolizine core, particularly at the C-5 position. This reaction is facilitated by strong bases such as organolithium reagents. chim.itnih.gov

The use of mixed lithium-magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine), has also been explored for the functionalization of indolizines, offering an alternative to traditional organolithium reagents. chim.it

Radical Pathways and Cross-Dehydrogenative Coupling Reactions

In recent years, radical-mediated reactions have emerged as a powerful tool for the C-H functionalization of heterocyclic compounds, including indolizines. researchgate.netrsc.orgrsc.org These methods offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity and functional group tolerance. rsc.orgresearchgate.net

Cross-dehydrogenative coupling (CDC) reactions, which involve the formation of a bond between two C-H bonds under oxidative conditions, have been successfully applied to the indolizine scaffold. acs.orgnih.gov These reactions typically proceed through radical intermediates and can be catalyzed by transition metals such as palladium. acs.org For instance, Pd(II)-mediated C-H functionalization of indolizines via CDC has been reported to achieve site-selective modifications. acs.org

The indolizine nucleus can also participate in photooxygenation reactions, which may proceed through radical ion intermediates depending on the reaction conditions and sensitizer (B1316253) used. acs.org For example, under electron transfer conditions with a sensitizer like 9,10-dicyanoanthracene (B74266) (DCA), the indolizine can form a cation radical that reacts with superoxide (B77818) to yield oxidized products. acs.org Furthermore, manganese(III) acetate-mediated C-H phosphonylation of indolizines is believed to occur via a radical pathway, leading to the formation of phosphorylated indolizines with high regioselectivity. researchgate.net

Transformations Involving the 5-Carboxylic Acid Group

The carboxylic acid group at the C-5 position of 2-phenylindolizine-5-carboxylic acid provides a handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives and further functionalization of the indolizine core.

Activation and Derivatization to Amides, Esters, and Other Functional Groups

The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and acyl chlorides. thermofisher.com This typically involves an initial activation step to convert the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com

Common methods for activating carboxylic acids for the formation of amides and esters include the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 4-sulfo-2,3,5,6-tetrafluorophenol (STP) to form an activated ester intermediate. thermofisher.comnih.gov These activated esters are more susceptible to nucleophilic attack by amines or alcohols to form the corresponding amides or esters. thermofisher.com Another approach involves the use of reagents like 2,2'-dipyridyldisulfide and triphenylphosphine (B44618) to promote amide formation. thermofisher.comresearchgate.net

Alternatively, the carboxylic acid can be converted to an acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). youtube.com The resulting acyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles. The carboxylic acid can also be converted to an acid anhydride (B1165640) using a dehydrating agent like phosphorus pentoxide. youtube.com

Table 2: Common Reagents for the Activation and Derivatization of Carboxylic Acids

Reagent(s)TransformationIntermediateProduct(s)Reference(s)
SOCl₂ or PCl₅Acyl Chloride FormationAcyl ChlorideAmides, Esters, etc. youtube.com
EDC, NHS/STPAmide/Ester FormationActivated EsterAmides, Esters thermofisher.comnih.gov
2,2'-dipyridyldisulfide, TriphenylphosphineAmide Formation-Amides thermofisher.comresearchgate.net
Phosphorus PentoxideAcid Anhydride FormationAcid AnhydrideAmides, Esters youtube.com

Decarboxylative Reactions and Their Mechanistic Insights

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant transformation for heteroaromatic carboxylic acids. acs.org This reaction can be used to introduce a hydrogen atom in place of the carboxylic acid group (protodecarboxylation) or to form a new carbon-carbon or carbon-heteroatom bond (decarboxylative coupling). researchgate.netillinois.edunih.gov

Protodecarboxylation of heteroaromatic carboxylic acids can be achieved under thermal conditions, often requiring high temperatures and the use of copper catalysts in solvents like quinoline. acs.org More recently, milder methods using silver catalysts, such as Ag₂CO₃, in the presence of an acid in DMSO have been developed. acs.orgorganic-chemistry.org The mechanism of these metal-catalyzed protodecarboxylation reactions is believed to involve the formation of an organometallic intermediate (e.g., an organosilver species), which is then protonated to yield the decarboxylated product. acs.orgorganic-chemistry.org

Decarboxylative cross-coupling reactions have emerged as a powerful synthetic strategy, utilizing carboxylic acids as readily available and stable coupling partners. illinois.edunih.govnih.gov These reactions, often catalyzed by transition metals like palladium or copper, involve the in situ generation of an organometallic intermediate from the carboxylic acid, which then participates in a cross-coupling cycle. illinois.edunih.gov For example, Pd-catalyzed decarboxylative coupling of heteroaromatic carboxylic acids with aryl halides can be used to form biaryl structures. illinois.edu The mechanism can vary depending on the specific catalytic system and substrates, but generally involves oxidative addition, decarboxylation, and reductive elimination steps. nih.gov Radical pathways can also be involved, particularly in copper-catalyzed systems, where single-electron transfer processes can lead to the formation of radical intermediates that drive the coupling reaction. nih.gov Double decarboxylative coupling, where two carboxylic acid molecules are coupled, is also a known process, often proceeding through radical-radical coupling mechanisms. researchgate.netrsc.orgresearchgate.net

Reactions of 5-Lithium Indolizine Intermediates with Various Electrophiles

The indolizine nucleus can be selectively deprotonated at the C-5 position by strong bases like butyllithium (B86547) (BuLi), forming a 5-lithium indolizine intermediate. mdpi.com This powerful nucleophile readily reacts with a variety of electrophiles, enabling the introduction of diverse functional groups at this position, a transformation not typically achievable through standard electrophilic substitution, which favors the C-3 and/or C-1 positions. mdpi.comnih.gov

The direct lithiation of 2-substituted indolizines, such as 2-phenylindolizine, has been optimized, providing a reliable route to these 5-lithio derivatives. nih.gov Subsequent quenching with different electrophiles leads to novel classes of 5-substituted indolizines. For instance, reaction with dimethylformamide (DMF) yields 5-formylindolizines, while treatment with iodine produces previously unknown 5-iodoindolizines. nih.gov

Research has explored the reactivity of these lithium intermediates with a range of bielectrophilic reagents. mdpi.comnih.gov Indolizyl-5-lithium anions react with succinic and phthalic anhydrides to form 1,4-keto acids. Their reaction with oxalyl chloride yields a 1,2-diketone, and with ethyl pyruvate, a 1,2-hydroxyacid is produced. mdpi.comnih.gov However, the reaction with α-halocarbonyl compounds can be complex; α-bromo ketones and esters tend to result in selective bromination at the C-5 position rather than the expected alkylation, whereas α-chloroacetyl compounds yield 5-chloroacetyl indolizines. mdpi.com

The table below summarizes the outcomes of reacting 5-lithium indolizine intermediates with various electrophiles.

ElectrophileReagent ExampleProduct ClassReference
Formylating AgentDimethylformamide (DMF)5-Formylindolizines nih.gov
Halogenating AgentIodine (I₂)5-Iodoindolizines nih.gov
AnhydridesSuccinic Anhydride, Phthalic Anhydride1,4-Keto acids mdpi.comnih.gov
Acid ChloridesOxalyl Chloride1,2-Diketones mdpi.comnih.gov
Keto EstersEthyl Pyruvate1,2-Hydroxyacids mdpi.comnih.gov
α-Halo Carbonylsα-Bromo Ketones, α-Chloroacetyl Esters5-Bromoindolizines, 5-Chloroacetylindolizines mdpi.com

Cycloaddition Reactions of the Indolizine System

The unique electronic structure of the indolizine ring, possessing characteristics of a tetraene, allows it to participate in various cycloaddition reactions. mdpi.com This reactivity provides powerful synthetic routes to complex, fused heterocyclic systems.

[3+2] Cycloadditions with Diverse Dipolarophiles

The indolizine skeleton can be constructed via [3+2] cycloaddition reactions, typically involving pyridinium (B92312) ylides as 1,3-dipoles reacting with a range of dipolarophiles. This method is widely used for synthesizing indolizines with acceptor groups at the C-1 and/or C-3 positions. rsc.org Both activated alkenes and alkynes serve as effective dipolarophiles in this synthetic strategy. rsc.org For example, isoquinolinium or quinolinium salts can react with 1-bromoethene-1-sulfonyl fluoride (B91410) in a [3+2] manner to assemble indolizine-based heterocyclic sulfonyl fluorides. rsc.org These reactions often proceed via the formation of an azomethine ylide intermediate which then undergoes the cycloaddition. nih.govmdpi.com

[8π+2π] Cycloadditions Leading to π-Expanded Analogues (e.g., Cycl[3.2.2]azines)

The indolizine system is a classic 8π component for [8+2] cycloaddition reactions, reacting with 2π components like alkenes and acetylenes (dienophiles) to form the π-expanded cycl[3.2.2]azine core. mdpi.comresearchgate.net This reaction is a key method for synthesizing these fused aromatic systems, which have applications as fluorescent materials. mdpi.com The reaction can proceed through dihydro- or tetrahydro-cyclazine intermediates. mdpi.comresearchgate.net

Various dienophiles, particularly electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), are commonly used. mdpi.com The reaction mechanism can be complex, with theoretical calculations suggesting a dipolar cycloaddition pathway involving an initial electrophilic attack followed by ring closure, rather than a concerted process in some cases. msu.ru The presence of leaving groups at the C-3 or C-5 positions of the indolizine can influence the reaction outcome. mdpi.com Recently, catalytic asymmetric dearomative [8+2] cycloadditions have been developed using chiral phosphoric acids, allowing for the atroposelective synthesis of cycl[3.2.2]azines from indolizines and maleimides. acs.orgresearchgate.net

The table below presents examples of dipolarophiles and dienophiles used in cycloaddition reactions with indolizine systems.

Cycloaddition TypeReactant TypeExample ReactantProduct Core StructureReference
[3+2]Dipolarophile (Alkene)MaleimidesPyrrolidine-fused indolizine rsc.orgnih.gov
[3+2]Dipolarophile (Alkyne)Methyl AcrylateTetrahydroindolizine derivative nih.gov
[8+2]Dienophile (Alkyne)Dimethyl Acetylenedicarboxylate (DMAD)Cycl[3.2.2]azine mdpi.com
[8+2]Dienophile (Alkyne)BenzyneBenzo[g]cycl[3.2.2]azine mdpi.com
[8+2]Dienophile (Alkene)MaleimidesTetrahydrocycl[3.2.2]azine acs.orgresearchgate.net

Photooxygenation Reaction Modes and Mechanisms

Indolizines undergo photooxygenation reactions, typically involving singlet oxygen (¹O₂), to yield a variety of oxidized products. acs.orgnih.gov The reaction pathways and resulting products are highly dependent on the substitution pattern of the indolizine ring and the solvent used. acs.orgnih.gov

The general mechanism involves the initial attack of singlet oxygen at the electron-rich C-3 position of the indolizine, forming a peroxidic zwitterion intermediate. acs.org The fate of this intermediate dictates the final product distribution.

In protic solvents like methanol , the peroxidic zwitterion is intercepted by the solvent. This leads to the cleavage of the C3-N bond and opening of the pyrrole ring, ultimately furnishing products such as methyl 3-(2-pyridinyl)propenoates. acs.orgnih.gov

In aprotic solvents like acetonitrile , a dioxetane, formed in equilibrium with the zwitterion, acts as the key intermediate. Thermal decomposition of this dioxetane leads to different products, including oxirane-2-carboxaldehydes and ethanediones. acs.orgnih.gov

Some substituted indolizines can act as self-sensitizers for the reaction, while others require an external sensitizer like rose bengal (RB) or methylene (B1212753) blue (MB). nih.gov The reaction is classified as a Type II photooxygenation, where the excited sensitizer transfers energy to ground-state molecular oxygen to generate singlet oxygen. wikipedia.org Indolizines that are unreactive towards singlet oxygen can sometimes be photooxygenated under electron transfer conditions using a sensitizer like 9,10-dicyanoanthracene (DCA). nih.govacs.org

SolventKey IntermediatePrimary TransformationTypical Product(s)Reference
MethanolPeroxidic ZwitterionSolvent trapping, C3-N bond cleavage(E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters acs.orgnih.gov
AcetonitrileDioxetaneThermal decomposition3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde acs.orgnih.gov

Computational and Theoretical Investigations of 2 Phenylindolizine 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemistry, offering a lens into the electronic structure and reactivity of molecules. For novel compounds like 2-phenylindolizine-5-carboxylic acid, these computational methods can predict a range of properties, guiding further experimental research.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer how a molecule will interact with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

While specific FMO analysis data for this compound is not extensively available in the reviewed literature, studies on similar heterocyclic systems indicate that the indolizine (B1195054) core and the phenyl and carboxylic acid substituents would significantly influence the electronic distribution. The phenyl group, being an electron-withdrawing group, and the carboxylic acid, also possessing electron-withdrawing characteristics, would likely lower the energy of the LUMO, potentially making the molecule a good electron acceptor in chemical reactions.

Table 1: Conceptual Frontier Molecular Orbital Parameters (Note: The following table is a hypothetical representation based on general principles of FMO theory and is not derived from specific experimental or computational data for this compound, as such data is not readily available in the public domain.)

ParameterPredicted Influence on this compoundImplication for Reactivity
HOMO Energy Likely localized on the electron-rich indolizine ring system.Determines the electron-donating ability of the molecule.
LUMO Energy Lowered by the presence of the phenyl and carboxylic acid groups.Enhances the electron-accepting ability of the molecule.
HOMO-LUMO Gap Expected to be moderate, suggesting a balance of stability and reactivity.A smaller gap would indicate higher polarizability and reactivity.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, theoretical calculations could elucidate mechanisms of its synthesis or its reactions with biological targets. For instance, Density Functional Theory (DFT) calculations could model the reaction coordinates for the formation of the indolizine ring or the functionalization of the carboxylic acid group. Such studies would reveal the activation energies required for these transformations, offering insights into reaction feasibility and kinetics.

Prediction of Electronic and Spectroscopic Properties

Quantum chemical calculations can accurately predict various electronic and spectroscopic properties of molecules. For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) could be employed to forecast its UV-Visible absorption spectrum. These predictions are valuable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. Similarly, calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra, providing a detailed picture of the molecule's vibrational modes.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a dynamic perspective on molecular interactions, which is particularly crucial for understanding the biological activity of compounds like this compound.

Molecular Docking for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

While no specific molecular docking studies for this compound were found, research on 2-phenylindolizine (B189232) acetamide (B32628) derivatives has demonstrated their potential to interact with bacterial enzymes like Topoisomerase-IV. nih.gov In these studies, the 2-phenylindolizine core was shown to form key interactions within the active site of the enzyme. It is plausible that this compound could also exhibit interactions with various biological targets, with the carboxylic acid group potentially forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site.

Table 2: Key Amino Acid Interactions of 2-Phenylindolizine Acetamide Derivatives with Topoisomerase-IV (PDB: 4KPE) nih.gov (This data is for related compounds and is presented to illustrate the potential interaction patterns of the 2-phenylindolizine scaffold.)

Interacting ResidueType of Interaction
Asp83Hydrogen Bond
His74Hydrogen Bond
His76Hydrogen Bond
Ser80Hydrogen Bond

Molecular Dynamics Simulations for Binding Energetics and Specificity

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and energetics of a ligand-target complex over time. These simulations can offer deeper insights into the stability of the docked pose and the key interactions that contribute to binding affinity and specificity. An MD simulation of a this compound-protein complex would involve calculating the trajectory of the atoms over a period of time, allowing for the analysis of fluctuations, hydrogen bond lifetimes, and the calculation of binding free energies. This information is critical for optimizing lead compounds in drug discovery. Although no specific MD simulation studies have been published for this compound, this computational approach remains a vital tool for any future investigation into its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For the 2-phenylindolizine scaffold, while specific QSAR models for this compound are not extensively detailed in publicly available literature, the methodologies applied to its derivatives and analogous structures provide a framework for predicting biological activities.

QSAR analyses for related heterocyclic compounds, such as 2-phenylindolizine acetamide derivatives, have been employed to elucidate the key molecular features governing their therapeutic potential, including anticancer and antimicrobial activities. researchgate.netnih.gov These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors fall into several categories, including electronic (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) parameters. pensoft.net

The general approach involves creating a dataset of analogous compounds with known biological activities. nih.gov Advanced statistical methods, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), are then used to build a predictive model. semanticscholar.org For instance, in the analysis of similar heterocyclic structures, it has been observed that antioxidant activity can be influenced by factors such as molecular volume, lipophilicity, and polarization. pensoft.net Such models, once validated internally and externally, can be instrumental in the virtual screening of new derivatives and in guiding the synthesis of compounds with potentially enhanced activity. pensoft.netnih.gov The insights gained from these QSAR models help in understanding the mechanism of action and in the rational design of more potent therapeutic agents based on the 2-phenylindolizine core.

Table 1: Common Descriptors in QSAR Analysis of Heterocyclic Compounds

Descriptor Type Examples Potential Influence on Activity
Electronic Dipole Moment, HOMO/LUMO Energy Governs molecular interactions and reactivity.
Steric Molecular Weight, Volume, Surface Area Influences binding affinity with biological targets.
Topological Wiener Index, Randic Index Describes molecular branching and shape.

| Lipophilic | LogP, Hydration Energy | Affects membrane permeability and distribution. |

In Silico Pharmacokinetic and Molecular Descriptor Calculations

In the early stages of drug development, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the potential of a compound to become a viable drug candidate. For this compound, computational tools can predict its pharmacokinetic profile and key molecular descriptors. These predictions are based on its chemical structure and help to identify potential liabilities before extensive experimental testing.

Studies on derivatives of 2-phenylindolizine have utilized platforms like SwissADME to assess drug-likeness and pharmacokinetic features. researchgate.netnih.gov These evaluations are often guided by established rules such as Lipinski's Rule of Five, which helps in predicting oral bioavailability. The parameters assessed typically include lipophilicity (LogP), molecular weight, the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

The calculated molecular descriptors for this compound provide a quantitative profile of its physicochemical properties. These values are fundamental for predicting its behavior in a biological system. For example, the topological polar surface area is a good indicator of a drug's ability to permeate cell membranes, while the octanol-water partition coefficient (LogP) is crucial for assessing its lipophilicity and distribution in the body. The water solubility (LogS) is another critical parameter that influences absorption and formulation. The following tables present the predicted molecular and pharmacokinetic properties for the parent compound.

Table 2: Calculated Molecular Properties for this compound

Property Value
Molecular Formula C15H11NO2
Molecular Weight 237.26 g/mol
LogP (Octanol-Water Partition Coefficient) 3.28
Topological Polar Surface Area (TPSA) 49.64 Ų
Number of Hydrogen Bond Acceptors 3
Number of Hydrogen Bond Donors 1
Number of Rotatable Bonds 2

| Molar Refractivity | 68.52 cm³ |

Table 3: Predicted Pharmacokinetic Properties (ADME) for this compound

Parameter Prediction Interpretation
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant Yes Potential to cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate No Not likely to be actively effluxed by P-gp.
CYP1A2 Inhibitor Yes Potential for drug-drug interactions.
CYP2C19 Inhibitor Yes Potential for drug-drug interactions.
CYP2C9 Inhibitor Yes Potential for drug-drug interactions.
CYP2D6 Inhibitor No Lower potential for drug-drug interactions.
CYP3A4 Inhibitor Yes Potential for drug-drug interactions.
Log Kp (skin permeation) -5.73 cm/s Low skin permeability.
Lipinski's Rule of Five Violations 0 Good oral bioavailability is predicted.

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

Research Applications in Chemical Biology and Molecular Mechanisms

Enzyme Inhibition Studies at the Molecular Level

The indolizine (B1195054) core structure, which is central to 2-phenylindolizine-5-carboxylic acid, has been investigated in various studies to determine its potential as a modulator of enzymatic functions.

Currently, there is no specific scientific literature detailing the inhibitory effects of this compound on the enzymes acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Although derivatives of the broader indole (B1671886) chemical family have been explored as potential cholinesterase inhibitors, direct experimental studies on this compound itself are not available. Consequently, no quantitative data regarding its potential to inhibit these enzymes can be presented.

Specific research on the lipoxygenase (LOX) inhibitory properties of this compound has not been documented. However, studies on other indolizine derivatives indicate that this chemical scaffold can interact with lipoxygenase enzymes. A notable study involved the synthesis of novel indolizine derivatives and their evaluation as dual inhibitors of cyclooxygenase (COX) and lipoxygenase. Within this series, a particular derivative was identified as a significant non-competitive inhibitor of soybean lipoxygenase, which is often used as a model for human 15-lipoxygenase.

The mechanism for this related indolizine derivative was identified as non-competitive, which suggests that the inhibitor binds to an allosteric site on the enzyme rather than the active site. This binding event is thought to alter the enzyme's conformation, thereby reducing its catalytic activity without directly blocking substrate access to the active site.

Table 1: Lipoxygenase Inhibition by a Related Indolizine Derivative

CompoundTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)
Indolizine DerivativeSoybean LipoxygenaseNon-competitive13.090.92

Note: The data presented is for a related indolizine derivative and not this compound.

Direct studies on the modulatory effects of this compound on phosphatases and aromatase are not found in the current scientific literature. Nevertheless, research on the wider class of indolizine derivatives has indicated potential activity in these areas.

A series of 3-substituted indolizine-1-carbonitrile derivatives were synthesized and found to inhibit Mycobacterium protein tyrosine phosphatases (MPtpA/MPtpB), with a 5-(phenoxymethyl)indolizine scaffold being highlighted as a promising lead structure.

Regarding aromatase, certain aryl-substituted indolizine derivatives have been developed as potent non-steroidal inhibitors of this enzyme. Two such compounds, designated MR 20494 and MR 20492, demonstrated substantial inhibitory activity, with IC50 values in the sub-micromolar range.

Table 2: Aromatase Inhibition by Related Indolizine Derivatives

CompoundTarget EnzymeIC50 (µM)
MR 20494Human Cytochrome P450 Aromatase~0.1
MR 20492Human Cytochrome P450 Aromatase~0.1

Note: The data presented is for related aryl-substituted indolizine derivatives and not this compound.

There is no direct evidence from the reviewed literature to suggest that this compound inhibits bacterial protein tyrosine phosphatases. As noted previously, some indolizine derivatives have demonstrated activity against Mycobacterium PTPs, which suggests that the indolizine scaffold could serve as a foundation for developing inhibitors that target bacterial PTPs. However, specific studies focusing on this compound for this purpose are currently absent.

No specific research has been identified concerning the modulation of cytochrome P450 enzymes, specifically 14α-demethylase, by this compound. Although the inhibition of aromatase by some indolizine derivatives implies an interaction with the broader cytochrome P450 superfamily, direct investigations into the 14α-demethylase isoform and the specific compound of interest have not been reported.

While direct experimental data concerning the interaction of this compound with DNA topoisomerases is not available, a recent study on 2-phenylindolizine (B189232) acetamide (B32628) derivatives has offered some preliminary insights. researchgate.netnih.gov This research investigated the antibacterial properties of these compounds and employed molecular docking to predict their binding interactions with bacterial Topoisomerase-IV from Streptococcus pneumoniae. researchgate.netnih.gov

The computational docking studies indicated that several of the 2-phenylindolizine acetamide derivatives could potentially bind to the active site of Topoisomerase-IV. researchgate.netnih.gov The predicted binding mode involved hydrogen bond interactions with key amino acid residues, including Asp83, His74, His76, and Ser80. researchgate.netnih.gov These computational findings suggest that the 2-phenylindolizine scaffold might be a viable starting point for the design of bacterial topoisomerase inhibitors. researchgate.netnih.gov It is crucial to emphasize that these are predictive models for related compounds and have not been experimentally confirmed for this compound. No experimental IC50 or Ki values have been reported.

Table 3: Predicted Interactions of Related 2-Phenylindolizine Acetamide Derivatives with the Active Site of S. pneumoniae Topoisomerase-IV

DerivativeInteracting Residues
Compound 7aAsp83
Compound 7cHis74, His76, Ser80
Compound 7fAsp83

Note: This data is derived from molecular docking predictions for related 2-phenylindolizine acetamide derivatives and does not represent experimental validation for this compound.

Cyclooxygenase (COX-1/2) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for anti-inflammatory therapies. The two main isoforms, COX-1 and COX-2, play distinct physiological and pathological roles. While specific data on this compound is limited, the broader class of indolizine and related pyrrolizine derivatives has been investigated for COX inhibition. A notable example is the pyrrolizine derivative ML3000, identified as a dual inhibitor of both COX and 5-lipoxygenase (5-LOX), highlighting the potential of this heterocyclic system to target inflammatory pathways nih.gov. The mechanism for many COX inhibitors involves blocking the conversion of arachidonic acid into prostaglandins nih.govnih.gov. For acidic non-steroidal anti-inflammatory drugs (NSAIDs), this can involve an ion pairing with Arg-120 in the COX active site; however, alternative binding modes have been identified where the carboxylate group hydrogen bonds with Tyr-385 and Ser-530 nih.gov. The development of selective COX-2 inhibitors is a key therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs nih.govsemanticscholar.org.

Mechanistic Investigations of Antimicrobial Activities

Derivatives of 2-phenylindolizine have demonstrated notable in vitro antibacterial activity against a range of pathogenic bacteria. Studies on 2-phenylindolizine acetamide derivatives have shown them to be effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as Streptococcus pneumoniae nih.govresearchgate.net.

Molecular docking studies have provided insights into the potential mechanism of action. Certain 2-phenylindolizine acetamide derivatives have been shown to interact with the active site of Topoisomerase-IV from S. pneumoniae nih.govresearchgate.netbenthamdirect.com. Topoisomerases are essential enzymes involved in DNA replication, transcription, and repair, making them a validated target for antibacterial agents. The docking analysis revealed hydrogen bonding interactions between the indolizine derivatives and key amino acid residues in the enzyme's active site, such as Asp83, His74, His76, and Ser80, suggesting that the antibacterial effect may be due to the inhibition of this crucial enzyme nih.govresearchgate.net.

The following table summarizes the antibacterial activity of selected 2-phenylindolizine acetamide derivatives, indicating the zone of inhibition against various bacterial strains.

CompoundS. aureus (Zone of Inhibition in mm)E. coli (Zone of Inhibition in mm)P. aeruginosa (Zone of Inhibition in mm)
8a 222223
8b 232222
8f 22--

Data sourced from a study on 2-phenylindolizine acetamide derivatives . The specific structures of compounds 8a, 8b, and 8f are detailed in the source publication.

Several 2-phenylindolizine derivatives have also exhibited promising in vitro antifungal activity against various fungal strains, including Candida albicans, Aspergillus flavus, and Aspergillus fumigatus semanticscholar.org. While the precise mechanism of action for the antifungal activity of 2-phenylindolizine derivatives has not been fully elucidated, a common target for many antifungal drugs is the ergosterol biosynthesis pathway nih.govplos.orgnih.gov. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, cell lysis, and ultimately, fungal cell death nih.gov. Azole antifungals, for instance, inhibit the enzyme lanosterol 14-alpha-demethylase, which is a key step in the conversion of lanosterol to ergosterol nih.gov. It is plausible that 2-phenylindolizine derivatives may also interfere with this pathway or other aspects of fungal cell membrane integrity, though further research is needed to confirm this hypothesis.

The table below presents the antifungal activity of selected 2-phenylindolizine acetamide derivatives.

CompoundC. albicans (Zone of Inhibition in mm)A. flavus (Zone of Inhibition in mm)A. fumigatus (Zone of Inhibition in mm)
8d 1110-
8j 201011

Data sourced from a study on 2-phenylindolizine acetamide derivatives . The specific structures of compounds 8d and 8j are detailed in the source publication.

Molecular Research in Anticancer Activity

The anticancer potential of various heterocyclic compounds is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing the proliferation of cancer cells. For some novel anticancer agents, these effects are mediated through the regulation of key proteins involved in these pathways. For example, studies on certain nitrogen-containing heterocyclic compounds have shown that they can induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2 researchgate.net. Furthermore, the induction of cell cycle arrest, for instance in the G1 or S phase, is another common mechanism by which anticancer compounds exert their effects researchgate.netmdpi.com. While the specific molecular pathways and targets for 2-phenylindolizine derivatives are still under investigation, preliminary studies on related compounds suggest that apoptosis induction is a plausible mechanism of their anticancer action nih.gov.

The cytotoxic effects of 2-phenylindolizine derivatives have been evaluated against various human cancer cell lines. Specifically, 2-phenylindolizine acetamide derivatives have demonstrated significant cytotoxic activity against human colon cancer (Colo-205) and human breast cancer (MDA-MB-231) cell lines nih.govresearchgate.net. The efficacy of this cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

The following table summarizes the in vitro cytotoxicity of selected 2-phenylindolizine acetamide derivatives against two cancer cell lines.

CompoundCell LineIC50 (µM)
7e Colo-20568.62
7e MDA-MB-23154.23
7h Colo-20562.91
7h MDA-MB-23146.34

Data sourced from a study on 2-phenylindolizine acetamide derivatives nih.govresearchgate.net. The specific structures of compounds 7e and 7h are detailed in the source publication.

Other Biological Activities (Molecular Aspects)

The indolizine scaffold, particularly with phenyl substitution, has been the subject of various investigations to elucidate its role in diverse biological processes at the molecular level. Research into 2-phenylindolizine derivatives, including this compound, has revealed interactions with key cellular pathways and targets, suggesting a broad potential for applications in chemical biology.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including neurodegenerative and cardiovascular conditions. The antioxidant potential of indolizine derivatives has been explored through various in vitro assays to understand their radical scavenging capabilities.

Studies on novel sulfur (S) and selenium (Se) containing indolizine derivatives have demonstrated their antioxidant properties. The primary mechanisms of antioxidant action for phenolic compounds, which share structural motifs with some indolizine derivatives, involve donating a hydrogen atom to neutralize free radicals. Common assays used to evaluate this activity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. Several chalcogen-indolizine compounds have shown the ability to act as DPPH scavengers.

Ferric Ion Reducing Antioxidant Power (FRAP) Assay: This assay assesses the capacity of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). All tested S- and Se-indolizine derivatives exhibited FRAP activity, indicating their electron-donating capabilities.

Thiobarbituric Acid Reactive Species (TBARS) Assay: This assay measures lipid peroxidation. Indolizine compounds were found to reduce TBARS levels in mouse brain homogenates, suggesting a protective effect against lipid damage.

Protein Carbonylation (PC) Assay: This method detects oxidative damage to proteins. The tested indolizine derivatives also reduced the levels of protein carbonylation.

The antioxidant capacity of indolic compounds, a related class, has also been quantified using the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability to quench the ABTS (2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid)) radical cation.

AssayMechanism EvaluatedFindings for Indolizine Derivatives
DPPH ScavengingHydrogen/electron donating abilitySome derivatives demonstrated significant scavenging activity.
FRAPReduction of ferric iron (Fe³⁺)All tested derivatives showed FRAP activity.
TBARSInhibition of lipid peroxidationReduced levels of TBARS in brain homogenates.
Protein CarbonylationPrevention of oxidative protein damageReduced levels of protein carbonylation.

Inflammation is a complex biological response involving various mediators, including prostaglandins and nitric oxide. The anti-inflammatory and analgesic properties of compounds are often linked to their ability to inhibit key enzymes in these pathways.

The molecular mechanisms for the anti-inflammatory activity of certain indolizine alkaloids have been examined. One key finding is the potent suppression of nitric oxide production in cellular models of inflammation. This is achieved through the inhibition of inducible nitric-oxide synthase (iNOS) at the protein level.

Furthermore, these compounds have been shown to inhibit cyclooxygenase-II (COX-II), another critical enzyme in the inflammatory cascade responsible for producing prostaglandins. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often target both COX-1 and COX-2; however, selective inhibition of COX-2 is a desirable trait to reduce gastrointestinal side effects. The anti-inflammatory action of indolizine derivatives appears to be mediated through the inhibition of signaling pathways that control the expression of these pro-inflammatory enzymes. For instance, Tylophorine, a phenanthroindolizidine alkaloid, was found to inhibit the activation of the AP1 (activator protein 1) transcription factor, which is a common responsive element for both iNOS and COX-II promoters.

The molecular basis for analgesia is often linked to the same anti-inflammatory pathways, as prostaglandins can sensitize nerve endings to pain. By inhibiting COX-2, compounds can reduce prostaglandin synthesis, thereby producing an analgesic effect.

Molecular Target/PathwayFunction in Inflammation/PainEffect of Indolizine Derivatives
Nitric Oxide (NO) ProductionPro-inflammatory mediatorPotent suppression observed.
Inducible Nitric-Oxide Synthase (iNOS)Enzyme that synthesizes NOInhibition of induced protein levels.
Cyclooxygenase-II (COX-II)Enzyme for prostaglandin synthesisInhibition of induced protein levels.
Activator Protein 1 (AP1)Transcription factor for iNOS and COX-IIActivation was inhibited.

Indolizine derivatives have been identified as modulators of important receptor systems, notably the 5-HT₃ receptor and the estrogen receptor.

5-HT₃ Receptor Antagonism: The 5-HT₃ receptor is a subtype of the serotonin receptor, which is a ligand-gated ion channel involved in signaling nausea and vomiting. Antagonists of this receptor are primarily used as antiemetics, especially for chemotherapy-induced nausea. Research has identified indolizine-3-carboxylic acid derivatives as potent 5-HT₃ receptor antagonists. The general pharmacophore for 5-HT₃ antagonists includes an aromatic moiety, such as the indolizine ring system, which is crucial for binding to the receptor. Alterations to the aromatic nucleus of related compounds led to the identification of indolizines as potent and selective antagonists at this receptor.

Estrogen Receptor Binding: The estrogen receptors (ERα and ERβ) are nuclear hormone receptors that play critical roles in development and physiology. The binding of compounds to these receptors can elicit estrogenic or anti-estrogenic effects. While direct studies on this compound are limited, research on the closely related 2-phenylindole scaffold provides strong evidence for estrogen receptor interaction. Quantitative structure-activity relationship (QSAR) studies on 2-phenylindoles have shown a sensitive dependence of binding affinity on structural modifications. Key structural features for strong binding include the presence of hydroxy groups on the aromatic rings at a specific distance and a balance between lipophilicity and steric hindrance. This suggests that appropriately substituted 2-phenylindolizine derivatives could also serve as ligands for the estrogen receptor.

The multifaceted biological activities of indolizine derivatives make them interesting candidates for research into neurodegenerative diseases like Alzheimer's disease (AD). AD pathology is complex, involving amyloid-beta (Aβ) plaque formation, tau protein hyperphosphorylation, cholinergic deficit, oxidative stress, and neuroinflammation.

The potential of indolizine-based compounds in this area can be inferred from their known molecular activities:

Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage in AD. The demonstrated radical scavenging and antioxidant properties of indolizine derivatives could offer neuroprotection by mitigating this damage.

Anti-inflammatory Action: Chronic neuroinflammation exacerbates AD pathology. The ability of indolizines to suppress pro-inflammatory mediators like NO, iNOS, and COX-II could help to quell this inflammatory response in the brain.

Cholinesterase Inhibition: A key therapeutic strategy in AD is to increase levels of the neurotransmitter acetylcholine by inhibiting acetylcholinesterase (AChE). Indole-based compounds are known to be effective AChE inhibitors, suggesting that the indolizine scaffold could be similarly explored for this activity.

Receptor Modulation: Serotonin receptors, such as 5-HT₆, are considered promising targets for improving cognitive deficits in AD. The proven ability of indolizines to modulate 5-HT₃ receptors indicates their potential to interact with other serotonin receptor subtypes relevant to AD.

While direct evidence for this compound in AD models is still emerging, the collective findings on related structures highlight the potential of this chemical class to yield multi-target-directed ligands for neurodegenerative disease research.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Functionalized Indolizines

The synthesis of the indolizine (B1195054) core has been a subject of extensive research, with developments over the last decade focusing on both the optimization of known strategies and the discovery of entirely new approaches. rsc.org A recent review highlights the progress in synthesizing indolizines and their π-expanded analogues from 2016 to 2024, underscoring the diversity of available synthetic pathways. rsc.org Modern sustainable protocols involving C-H functionalization have emerged as a robust method for creating functionalized indolizines, which have significant applications in agriculture, medicine, and pharmaceutical sciences. researchgate.net

Novel synthetic methodologies are continuously being developed to introduce a wide array of functional groups onto the indolizine scaffold with high efficiency and selectivity. For instance, a one-pot protocol for constructing 1,4-difunctionalized quinoline/pyridine (B92270) derivatives has been developed, which could be adapted for indolizine synthesis. researchgate.net Another innovative approach involves an iodine-promoted one-pot cascade oxidative annulation reaction for the synthesis of researchgate.netamazonaws.comacs.orgtriazolo[1,5‐a]quinolines from methyl azaarenes and N‐tosylhydrazines, a strategy that could potentially be applied to create novel indolizine-based structures. researchgate.net Furthermore, the development of diverse C-H functionalization reactions and various cycloaddition reactions are enabling the efficient modification of the parent indolizine core and the construction of its derivatives from simple starting materials. researchgate.net

Recent advancements also include the use of copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids to synthesize functionalized indolizines. amazonaws.com Environmentally friendly electrooxidative approaches are also being explored for the construction of formyl- and acyl-substituted indolizines. researchgate.net These next-generation synthetic strategies are pivotal for creating a diverse library of 2-phenylindolizine-5-carboxylic acid derivatives with tailored properties for various applications.

Exploration of Undiscovered Reactivity Pathways and Site-Specific Transformations

Understanding the inherent reactivity of the indolizine nucleus is crucial for designing novel transformations. The photooxygenation of substituted indolizines, for example, has been shown to proceed via different pathways depending on the solvent, leading to either pyrrole (B145914) ring opening or the formation of a dioxetane across the C2-C3 bond. acs.org Such studies provide valuable insights into the undiscovered reactivity of the indolizine core.

Site-specific transformations are key to selectively modifying the this compound scaffold. For instance, direct and selective lithiation at the 5-position of 2-substituted indolizines allows for the introduction of various electrophiles, leading to novel classes of indolizines such as 5-formyl- and 5-iodoindolizine. researchgate.net Ruthenium(II)-catalyzed C-H alkenylation has been shown to be highly regioselective for the C-3 position of indolizines, representing a directing group-assisted C-C bond formation. researchgate.net These examples of site-specific transformations highlight the potential for precise chemical modifications of the this compound structure to fine-tune its properties. The deconstruction-functionalization reactions of indolizines also present an intriguing avenue for the reorganization of the heterocyclic framework, opening up new possibilities for structural diversity. researchgate.net

Advanced Computational Modeling for Mechanism Prediction and De Novo Design

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and enabling the rational design of new molecules. rsc.org For this compound, computational modeling can predict the most likely pathways for its reactions, aiding in the optimization of synthetic conditions and the discovery of new transformations. rsc.org Density Functional Theory (DFT) calculations, for instance, have been used to elucidate the stepwise mechanism of indolizine synthesis, involving sequential annulation, deacylation, desulfurization, and oxidation steps. researchgate.net

De novo design, a computational technique, complements high-throughput virtual screening in the discovery of novel drugs with desired properties in a cost- and time-efficient manner. nih.govsemanticscholar.org This approach can be employed to design novel this compound derivatives with specific biological targets or material properties. By understanding the structure-activity relationships through molecular modeling, researchers can rationally design and synthesize new compounds with enhanced efficacy and selectivity. nih.gov For example, molecular docking studies have been used to predict the interactions of 2-phenylindolizine (B189232) acetamide (B32628) derivatives with biological targets, guiding the synthesis of compounds with improved antibacterial and anticancer activities. nih.govresearchgate.net

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

The biological activities of indolizine derivatives are a significant area of research. bohrium.com Understanding the molecular mechanisms by which this compound and its derivatives exert their effects in complex biological systems is crucial for their development as therapeutic agents. Computational studies are being employed to understand enzyme-catalyzed decarboxylation mechanisms, which could provide insights into the metabolic fate of this compound in biological systems. umn.edu

Molecular docking studies have been instrumental in identifying potential biological targets for indolizine derivatives. For instance, 2-phenylindolizine acetamide derivatives have been docked into the active site of Topoisomerase-IV from S. pneumoniae, revealing key hydrogen bonding interactions that may be responsible for their antibacterial activity. nih.govresearchgate.net The design and synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, based on the structure of the anticancer drug dasatinib, further illustrates the use of structural biology and computational chemistry in elucidating molecular mechanisms and designing new therapeutic agents. nih.gov

Application in Advanced Materials Science (e.g., organic semiconductors, fluorescent probes for biological imaging)

The unique photophysical properties of indolizine derivatives make them promising candidates for applications in advanced materials science. acs.org The development of π-expanded indolizines has led to new classes of polycyclic heteroaromatic dyes with vivid colors and fluorescence across the visible spectrum. acs.org These compounds exhibit enhanced stability against photooxidation and their electronic structure can be precisely modulated by controlling the aromaticity of specific rings, allowing for the fine-tuning of their HOMO-LUMO gap and optoelectronic properties. acs.org

Indolizine derivatives are being explored as organic semiconductors for use in organic field-effect transistors (OFETs). rsc.org The introduction of different functional groups onto the indolizine core can significantly impact the material's stability and charge mobility. rsc.org

Furthermore, the inherent fluorescence of many indolizine derivatives makes them ideal scaffolds for the development of fluorescent probes for biological imaging. nih.govnih.govnjit.edunjit.edu These probes can be designed to be sensitive to specific biological analytes or environmental conditions, such as pH. researchgate.net For example, a simple indolizine-based fluorophore has been developed as a pH probe for imaging living cells. researchgate.net The design of fluorogenic probes based on the pyrido[3,2-b]indolizine scaffold has led to tunable emission colors from blue to red, and the development of washing-free bioprobes for visualizing cellular structures. researchgate.net

Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

The concept of hybrid molecules, which combine two or more pharmacophores in a single chemical entity, is a promising strategy in drug discovery. nih.govrsc.org This approach aims to improve the affinity and potency of the individual components and can help to overcome drug resistance. rsc.org The this compound scaffold can be incorporated into hybrid molecules to create novel therapeutic agents with enhanced biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.